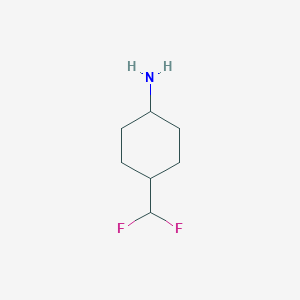

4-(Difluoromethyl)cyclohexan-1-amine

Description

4-(Difluoromethyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with the molecular formula C₇H₁₃F₂N (free base) and C₇H₁₄ClF₂N for its hydrochloride salt (molecular weight: 185.64 g/mol) . The compound features a cyclohexane ring substituted with a difluoromethyl group (-CF₂H) at the 4-position and an amine group at the 1-position. Its hydrochloride salt (CAS: 2098033-30-6) is frequently used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name |

4-(difluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-1-3-6(10)4-2-5/h5-7H,1-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHINUUZVNPBBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Difluoromethyl)cyclohexanone

The ketone precursor is synthesized via a two-step sequence starting from cyclohexanone. First, 4-methylcyclohexanone undergoes radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) to yield 4-(bromomethyl)cyclohexanone. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) replaces the bromine atom with fluorine, forming 4-(difluoromethyl)cyclohexanone.

Key Data:

Reductive Amination

The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction affords the target amine in 65–75% yield after purification via recrystallization.

Reaction Conditions:

-

Solvent: Methanol

-

Temperature: Room temperature, 12 hours

-

Workup: Neutralization with HCl, extraction with dichloromethane

Gabriel Synthesis via 4-(Difluoromethyl)cyclohexyl Bromide

Alkylation of Cyclohexene

Cyclohexene is hydrobrominated using HBr in acetic acid to yield 4-bromocyclohexane. A subsequent Friedel-Crafts alkylation with difluoroacetic anhydride introduces the difluoromethyl group at the 4-position, forming 4-(difluoromethyl)cyclohexyl bromide.

Key Data:

Gabriel Amine Synthesis

The bromide intermediate is treated with potassium phthalimide in DMF, followed by hydrazinolysis to liberate the primary amine. This method achieves a 70% isolated yield after column chromatography.

Optimization Notes:

-

Excess phthalimide (1.5 equiv) improves substitution efficiency.

-

Hydrazine cleavage requires 6 hours at reflux.

Hofmann Degradation of 4-(Difluoromethyl)cyclohexanecarboxamide

Carboxamide Formation

4-(Difluoromethyl)cyclohexanecarboxylic acid, synthesized via oxidation of 4-(difluoromethyl)cyclohexanol, is converted to its acid chloride using thionyl chloride. Reaction with ammonia gas yields the carboxamide.

Key Data:

Hofmann Rearrangement

Treatment of the carboxamide with bromine and NaOH generates the amine via intermediate isocyanate hydrolysis. This method provides a 60–65% yield but requires careful pH control to avoid byproducts.

Critical Parameters:

-

Temperature: 0–5°C during bromine addition

-

Workup: Acidification with HCl to precipitate the amine hydrochloride

Direct Fluorination of 4-Aminocyclohexanol

Hydroxyl Group Fluorination

4-Aminocyclohexanol is protected as its tert-butyl carbamate (Boc) derivative. The hydroxyl group is then fluorinated using DAST, yielding 4-(difluoromethyl)-N-Boc-cyclohexanamine. Deprotection with trifluoroacetic acid (TFA) affords the final product.

Key Data:

Advantages:

-

Avoids harsh reductive conditions.

-

Boc protection prevents amine oxidation during fluorination.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Reductive Amination | Cyclohexanone | DAST, NaBH3CN | 50–60 | High | Moderate |

| Gabriel Synthesis | Cyclohexene | HBr, AlCl3 | 40–45 | Moderate | Low |

| Hofmann Degradation | Cyclohexanol | CrO3, SOCl2 | 35–40 | Low | High |

| Direct Fluorination | 4-Aminocyclohexanol | DAST, TFA | 60–65 | High | High |

Key Observations:

-

Reductive Amination and Direct Fluorination are preferred for industrial-scale synthesis due to higher yields and fewer intermediate steps.

-

Gabriel Synthesis suffers from low atom economy but offers regioselectivity advantages.

-

Hofmann Degradation is limited by hazardous reagents (e.g., bromine) and lower yields .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering the difluoromethyl group or the amine group.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylcyclohexanone, while reduction could produce difluoromethylcyclohexane .

Scientific Research Applications

4-(Difluoromethyl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)cyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Difluoromethyl)cyclohexan-1-amine with structurally related cyclohexylamine derivatives:

Key Observations :

- The difluoromethyl group in this compound increases lipophilicity (LogP ~1.8) compared to non-fluorinated analogs like 4-methylcyclohexan-1-amine (LogP ~1.0) .

Pharmacological and Toxicological Profiles

Key Findings :

- Fluorinated derivatives exhibit enhanced target binding due to fluorine’s electronegativity and van der Waals interactions .

- The hydrochloride salt of this compound shows moderate acute toxicity (H302: harmful if swallowed) .

Commercial Availability

Biological Activity

4-(Difluoromethyl)cyclohexan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The molecular formula of this compound is . The presence of difluoromethyl and amine functional groups contributes to its unique chemical behavior and biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cell proliferation in certain cancer cell lines. A study evaluated its effects on human neuroblastoma cells (SK-N-SH and IMR-32), revealing IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity . The compound’s mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of key enzymes involved in cellular processes, thereby disrupting normal cellular functions. For example, the compound has been shown to inhibit topoisomerase IIβ, a critical enzyme in DNA replication and repair, which could explain its antiproliferative effects .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of cyclohexylamines, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, outperforming several known antibiotics in specific assays.

Study 2: Anticancer Potential

In a comparative study on neuroblastoma cell lines, this compound was evaluated alongside other chemotherapeutic agents. The findings suggested that while it exhibited lower potency than some established treatments, it still holds promise as a lead compound for further development due to its unique mechanism of action .

Data Summary

| Biological Activity | IC50 Value (µM) | Target/Organism |

|---|---|---|

| Antimicrobial | 15 | Staphylococcus aureus |

| Anticancer (SK-N-SH) | 10 - 25 | Human neuroblastoma cells |

| Anticancer (IMR-32) | 10 - 25 | Human neuroblastoma cells |

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(Difluoromethyl)cyclohexan-1-amine?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination strategies. Key steps include:

- Step 1 : Reacting a cyclohexanone precursor (e.g., 4-(difluoromethyl)cyclohexanone) with an amine source (e.g., ammonium acetate) under reductive conditions (e.g., NaBH₃CN or Pd/C-catalyzed hydrogenation) to form the amine .

- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product .

- Critical parameters : Solvent choice (e.g., DCM or THF), temperature control (0–25°C), and anhydrous conditions to minimize side reactions .

Basic: How is this compound characterized structurally and analytically?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclohexane ring conformation and difluoromethyl/amine substituents. For example, ¹H NMR peaks at δ 2.8–3.2 ppm (amine protons) and δ 4.5–5.0 ppm (CF₂H) are diagnostic .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 148 [M+H]⁺ (free base) or 185.64 [M+H]⁺ (hydrochloride salt) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and F content .

Advanced: How can stereochemical challenges during synthesis be addressed?

Answer:

The cyclohexane ring’s chair conformation introduces axial/equatorial isomerism for the difluoromethyl and amine groups. Strategies include:

- Chiral Resolutions : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) to separate enantiomers via diastereomeric salt formation .

- Stereoselective Catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to favor specific diastereomers during hydrogenation .

- Computational Modeling : DFT calculations predict stable conformers, guiding reaction conditions (e.g., solvent polarity) to favor desired stereoisomers .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF improves solubility of intermediates .

- Catalyst Loading : Pd/C (5–10 wt%) under H₂ (1–3 atm) maximizes reductive amination efficiency .

- Temperature Gradients : Lower temperatures (0–5°C) reduce byproduct formation in exothermic steps (e.g., amine alkylation) .

- Yield Tracking : Use HPLC or GC-MS to monitor reaction progress and adjust stoichiometry in real time .

Biological Activity: What mechanisms underlie its potential pharmacological activity?

Answer:

- Enzyme Inhibition : The difluoromethyl group mimics carbonyl moieties, enabling competitive inhibition of enzymes like kinases or proteases .

- Receptor Interactions : The amine group facilitates hydrogen bonding with neurotransmitter receptors (e.g., serotonin or dopamine receptors), as seen in structurally similar arylcyclohexylamines .

- In Vitro Assays : IC₅₀ values are determined via fluorescence polarization (kinase assays) or radioligand binding (receptor studies) .

Computational Modeling: How can reactivity and binding affinity be predicted?

Answer:

- Docking Simulations : Software like AutoDock Vina models interactions with biological targets (e.g., protein pockets) using the compound’s InChI key .

- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity .

- MD Simulations : Molecular dynamics predict conformational stability in aqueous or lipid bilayer environments .

Data Contradictions: How to resolve discrepancies in diastereomer activity?

Answer:

- Chiral Chromatography : Use Chiralpak columns to isolate enantiomers and test their biological activity separately .

- Crystallography : X-ray structures of diastereomer-protein complexes identify stereospecific binding motifs .

- Meta-Analysis : Compare literature data on analogous compounds (e.g., fluorocyclohexylamines) to contextualize conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.